Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate
Description
Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and industrial applications.
Properties
IUPAC Name |
propan-2-yl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO4/c1-11(2)25-20(23)19-12(3)26-18-7-6-15(9-16(18)19)24-10-13-4-5-14(22)8-17(13)21/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZAVJBVCZZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an esterification reaction using isopropyl alcohol and a suitable carboxylic acid derivative.
Attachment of the 2-chloro-4-fluorobenzyl Group: This step involves the nucleophilic substitution reaction of the benzofuran core with 2-chloro-4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in acetone.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-methylbenzofuran-3-carboxylate: Lacks the 2-chloro-4-fluorobenzyl group, resulting in different chemical and biological properties.
5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with variations in the ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran derivatives class. Its unique chemical structure has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name is propan-2-yl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate. The synthesis typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions of suitable precursors like 2-hydroxybenzaldehyde derivatives.
- Introduction of the Isopropyl Group : This is done via esterification using isopropyl alcohol.
- Attachment of the 2-Chloro-4-Fluorobenzyl Group : A nucleophilic substitution reaction with 2-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate completes the synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, leading to various biological effects such as cytotoxicity in cancer cells.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of benzofuran derivatives, including this compound, against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies have reported significant cytotoxic activity against HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cell lines. For example, compounds similar to this benzofuran derivative exhibited IC50 values ranging from to , indicating promising anticancer potential .
Mechanistic Insights
The mechanism underlying the anticancer activity involves the inhibition of glycogen synthase kinase-3β (GSK3β), which plays a crucial role in regulating apoptosis in cancer cells. Molecular docking studies have shown that these compounds bind effectively to GSK3β, correlating with their observed biological activities .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other benzofuran derivatives highlights its unique properties:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains isopropyl and chloro-fluoro substituents | Significant cytotoxicity against various cancer cell lines |
| 2-Methylbenzofuran-3-carboxylate | Lacks chloro-fluoro group | Lower biological activity compared to target compound |
| 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate | Similar structure but different ester group | Variable reactivity and applications |
The presence of both the isopropyl group and the chloro-fluoro substituent in this compound enhances its reactivity and potential biological efficacy compared to related compounds .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of isopropyl 5-((2-chloro-4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate?
- Methodological Answer : Synthesis involves multi-step reactions, including Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling. Key parameters include:
- Temperature control (e.g., 0–5°C for sulfonamide formation to prevent side reactions) .
- Solvent selection (e.g., THF or DMF for polar intermediates, dichloromethane for esterification) .
- Catalyst optimization (e.g., palladium catalysts for cross-coupling steps) .
- Purity validation via TLC and HPLC (≥95% purity threshold for biological assays) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C NMR for functional group analysis, e.g., benzofuran ring protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (HRMS for molecular ion confirmation; expected m/z ~391.4 [M+H]⁺) .
- HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to ester and sulfonamide groups. Degradation studies via accelerated stability testing (40°C/75% RH for 4 weeks) are recommended .
- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent ester bond cleavage .
Advanced Research Questions
Q. How can researchers assess the compound’s biological activity against specific targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Target selection : Prioritize targets based on structural analogs (e.g., benzofuran derivatives with sulfonamide groups show kinase inhibition ).
- Assay design : Use fluorescence polarization for binding affinity (IC₅₀ determination) and cell-based assays (e.g., MTT for cytotoxicity profiling) .
- Data validation : Cross-validate results with orthogonal techniques (e.g., SPR for kinetic binding analysis) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Functional group variation : Modify the 2-chloro-4-fluorobenzyloxy group to assess halogen substitution effects (e.g., replace Cl with Br to enhance lipophilicity) .
- Bioisosteric replacement : Substitute the isopropyl ester with ethyl or tert-butyl groups to optimize metabolic stability .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with target binding .
Q. How can contradictory data on the compound’s mechanism of action be resolved?
- Methodological Answer :
- Mechanistic redundancy : Perform pathway enrichment analysis (e.g., KEGG) if the compound interacts with multiple targets .
- Orthogonal assays : Compare enzyme inhibition data (e.g., IC₅₀ in kinase assays) with cellular readouts (e.g., phosphoprotein profiling via Western blot) .
- Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to off-target effects .
Q. What are the synthetic pathways for generating deuterated or radiolabeled analogs for pharmacokinetic studies?
- Methodological Answer :
- Deuterium incorporation : Introduce deuterium at the methyl group (2-methylbenzofuran) via H/D exchange under acidic conditions (D₂O/DCl) .
- Radiolabeling : Use ¹⁴C-labeled isopropyl alcohol in the esterification step; validate radiochemical purity (>98%) via radio-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
